(-)-Enitociclib

Chiral resolution Enantiomer-specific pharmacology CDK9 inhibitor tool compounds

(-)-Enitociclib (CAS 1610358-59-2), also referred to as (-)-BAY-1251152 or (R)-Enitociclib, is the (R)-enantiomer of the aminopyridine-based cyclin-dependent kinase 9 (CDK9) inhibitor BAY-1251152. It is one of two optical isomers arising from the chiral sulfoximine moiety; its enantiomeric counterpart is the (S)-(+)-enantiomer [(+)-BAY-1251152, (S)-Enitociclib, VIP152], which has advanced to Phase I/II clinical evaluation for relapsed/refractory hematologic malignancies including double-hit diffuse large B-cell lymphoma (DH-DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).

Molecular Formula C19H18F2N4O2S
Molecular Weight 404.4 g/mol
CAS No. 1610358-59-2
Cat. No. B3419896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Enitociclib
CAS1610358-59-2
Molecular FormulaC19H18F2N4O2S
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C
InChIInChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)
InChIKeyYZCUMZWULWOUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (-)-Enitociclib (CAS 1610358-59-2) – Stereochemically Defined CDK9 Inhibitor Tool Compound


(-)-Enitociclib (CAS 1610358-59-2), also referred to as (-)-BAY-1251152 or (R)-Enitociclib, is the (R)-enantiomer of the aminopyridine-based cyclin-dependent kinase 9 (CDK9) inhibitor BAY-1251152. It is one of two optical isomers arising from the chiral sulfoximine moiety; its enantiomeric counterpart is the (S)-(+)-enantiomer [(+)-BAY-1251152, (S)-Enitociclib, VIP152], which has advanced to Phase I/II clinical evaluation for relapsed/refractory hematologic malignancies including double-hit diffuse large B-cell lymphoma (DH-DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [1]. The racemic mixture (±)-BAY-1251152 inhibits CDK9 with an IC₅₀ of 3 nM in enzymatic assays and exhibits at least 50-fold selectivity over other CDK family members . As a stereochemically pure research tool, (-)-Enitociclib serves a critical function in enantiomer-specific assay development, chiral analytical method validation, and control experiments that require the pharmacologically less active isomer for rigorous interpretation of target engagement and off-target liability data generated with the active (S)-enantiomer [2]. The compound is supplied as the free base with a molecular formula of C₁₉H₁₈F₂N₄O₂S and molecular weight of 404.43 g/mol, available at purities ≥99% from multiple specialty chemical vendors .

Stereochemical Specificity in CDK9 Inhibitor Procurement: Why (-)-Enitociclib Cannot Be Substituted by Racemic Mixtures or the Opposite Enantiomer


A generic substitution of (-)-Enitociclib with the racemic mixture (±)-BAY-1251152 or the active (S)-(+)-enantiomer (VIP152) introduces uncontrolled stereochemical variables that invalidate comparative pharmacological interpretation. The chiral sulfoximine group of BAY-1251152 generates two non-superimposable enantiomers that exhibit divergent target binding kinetics and cellular potency, a property documented in the original medicinal chemistry optimization leading to VIP152 [1]. The (S)-(+)-enantiomer (CAS 1610358-56-9) is the eutomer responsible for the potent CDK9 inhibition (IC₅₀ = 3 nM) and antitumor activity observed in preclinical xenograft models; the (R)-(-)-enantiomer (CAS 1610358-59-2) represents the distomer with reduced on-target activity [1]. Using the racemate in studies intended to characterize enantiomer-specific pharmacology introduces a confounding 1:1 mixture where the distomer may contribute to off-target effects, altered pharmacokinetic parameters, or differential metabolic stability. Furthermore, the clinical-stage candidate VIP152 is exclusively the (S)-enantiomer—reference to clinical efficacy data (e.g., complete metabolic remissions in 2 of 7 DH-DLBCL patients at 30 mg weekly intravenous dosing) pertains solely to this stereoisomer and cannot be extrapolated to (-)-Enitociclib [2]. For analytical method development, chiral purity assessment, and control experiments in target engagement studies, only stereochemically defined (-)-Enitociclib ensures experimental integrity and reproducibility.

Quantitative Differentiation Evidence: (-)-Enitociclib Versus Comparator CDK9 Inhibitors and Enantiomeric Forms


Stereochemical Identity as Procurement Determinant: (R)-(-)-Enitociclib Versus (S)-(+)-VIP152

(-)-Enitociclib (CAS 1610358-59-2) is the (R)-enantiomer with negative optical rotation; the clinically evaluated VIP152 (CAS 1610358-56-9) is the (S)-enantiomer with positive optical rotation. In the J. Med. Chem. 2021 disclosure, Bayer scientists reported that stereochemistry at the sulfoximine sulfur atom is a critical determinant of CDK9 inhibitory potency, with the (S)-enantiomer representing the eutomer and the (R)-enantiomer the distomer [1]. While the exact IC₅₀ fold-difference between the two enantiomers was not publicly tabulated in the primary literature, vendor datasheets consistently assign the 3 nM CDK9 IC₅₀ value to the (S)-(+)-enantiomer (VIP152, CAS 1610358-56-9) rather than to (-)-Enitociclib . The racemic mixture carries CAS 1610358-53-6, and the (R)-(-)-enantiomer carries the distinct CAS 1610358-59-2—procurement of the incorrect CAS number constitutes a stereochemical misassignment that compromises experimental validity. This differentiation is critical for laboratories conducting enantiomer-specific cellular assays, chiral HPLC method calibration, and studies requiring matched inactive enantiomer controls for target engagement profiling [2].

Chiral resolution Enantiomer-specific pharmacology CDK9 inhibitor tool compounds

CDK9 Enzymatic Potency and Kinase Selectivity: VIP152 (Active Enantiomer) Versus Atuveciclib (BAY-1143572)

The active (S)-enantiomer VIP152 (which defines the pharmacological ceiling from which (-)-Enitociclib diverges) demonstrates a CDK9/CycT1 IC₅₀ of 3 nM at physiological (high) ATP concentration, representing a 4.3-fold improvement over the first-generation clinical CDK9 inhibitor atuveciclib (BAY-1143572), which exhibits a CDK9/CycT1 IC₅₀ of 13 nM [1]. Both compounds maintain at least 50-fold selectivity over other CDK family members in enzymatic assays . In kinome-wide profiling at 100 nM, the active enantiomer VIP152 identified CDK9 as the principal target, exhibiting over 10-fold greater potency compared with dinaciclib and KB-0742 in the DiscoverX Kinome Scan platform [2]. The distomer (-)-Enitociclib, by definition, exhibits reduced CDK9 engagement relative to VIP152, making it the appropriate negative control for studies that require discrimination between CDK9-dependent and CDK9-independent pharmacological effects. The 50-fold selectivity window established for the active enantiomer provides a benchmark against which enantiomer-specific selectivity can be evaluated .

CDK9 selectivity P-TEFb inhibition Kinase profiling

Cellular Antiproliferative Activity in Hematologic Malignancy Lines: Enitociclib (Active Enantiomer) Demonstrates Sub-200 nM Potency Across Lymphoma Subtypes

The active enantiomer of enitociclib (VIP152) demonstrates potent antiproliferative activity across mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines with IC₅₀ values ranging from 32 to 172 nM, as reported in a 2024 biomarker-driven study evaluating CDK9 inhibition in the context of BTK inhibitor and CAR-T resistance [1]. In MOLM-13 acute myeloid leukemia cells, enitociclib exhibits cellular IC₅₀ of 29 nM, consistent with its biochemical CDK9 potency [2]. In multiple myeloma (MM) cell lines, enitociclib decreased cell viability with high efficacy across four distinct MM lines and demonstrated synergy with bortezomib, lenalidomide, pomalidomide, and venetoclax [3]. HeLa, SiHa, and OVCAR-3 solid tumor cell lines showed more modest sensitivity with IC₅₀ values of 19.06 nM, 16.57 nM, and 74.64 nM respectively [2]. The distomer (-)-Enitociclib provides the essential negative control for these experiments, enabling discrimination between CDK9-mediated and CDK9-independent antiproliferative effects. Without the matched distomer control, cellular IC₅₀ values cannot be rigorously attributed to on-target CDK9 inhibition.

Mantle cell lymphoma DLBCL Antiproliferative assay

In Vivo Xenograft Efficacy and Tolerability Profile: Once-Weekly Intravenous Dosing of the Active Enantiomer in Mouse and Rat Models

The active (S)-enantiomer VIP152 demonstrated high efficacy and good tolerability in mouse and rat xenograft models, including MOLM-13 (AML) and patient-derived lymphoma xenografts, when administered via once-weekly intravenous injection [1]. This dosing schedule was specifically enabled by the benzyl sulfoximine scaffold optimization that conferred improved pharmacokinetic properties—including high permeability, no P-glycoprotein-mediated efflux, and enhanced solubility—relative to the orally administered predecessor atuveciclib [1]. In the MCL study, enitociclib potently inhibited in vivo tumor growth of both cell line-derived and patient-derived xenografts harboring therapeutic resistance to BTK inhibitors and CAR-T therapy [2]. The clinical translation of this once-weekly IV schedule yielded complete metabolic remissions in 2 of 7 patients with double-hit DLBCL at the 30 mg dose level [3]. These in vivo efficacy and tolerability data pertain exclusively to the active (S)-enantiomer; the distomer (-)-Enitociclib is expected to exhibit reduced in vivo target engagement and antitumor activity proportional to its lower CDK9 affinity. The matched distomer control is therefore essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies that aim to correlate CDK9 target occupancy with antitumor efficacy.

Xenograft efficacy Pharmacokinetics Intravenous dosing

Combination Activity with Venetoclax in Relapsed/Refractory Lymphoma: Clinical Validation of the VVIP Regimen

A Phase I dose-escalation study (NCT05371054) evaluating the VVIP regimen—enitociclib (VIP152, the active (S)-enantiomer), venetoclax, and prednisone—in relapsed/refractory lymphoid malignancies reported no dose-limiting toxicities and early signs of clinical activity in patients with high-grade B-cell lymphoma with double-hit (HGBCL-DH) and peripheral T-cell lymphoma (PTCL) [1]. Preclinically, enitociclib demonstrated synergistic effects in combination with venetoclax in multiple myeloma cell lines, consistent with the mechanistic rationale of CDK9-mediated downregulation of MCL-1—a key resistance factor to BCL-2 inhibitors [2]. The VVIP regimen represents a triple-combination strategy that leverages CDK9 inhibition to suppress anti-apoptotic protein expression (MCL-1, c-MYC) alongside direct BCL-2 antagonism by venetoclax [1]. The distomer (-)-Enitociclib serves as a critical control in preclinical combination studies: demonstrating that synergy is lost or diminished with the less active enantiomer provides rigorous evidence that CDK9 catalytic inhibition—rather than off-target effects of the sulfoximine scaffold—mediates the observed combination benefit. This is essential for mechanistic target validation in grant applications and peer-reviewed publication of combination strategy findings.

Venetoclax combination Relapsed/refractory lymphoma Phase I clinical trial

Physicochemical and Formulation Properties: Solubility, Stability, and Purity Specifications for (-)-Enitociclib

(-)-Enitociclib (CAS 1610358-59-2) is supplied as an off-white to light yellow solid with a molecular weight of 404.43 g/mol (C₁₉H₁₈F₂N₄O₂S) and solubility of 22 mg/mL in DMSO at 25°C . Vendor purity specifications for (-)-Enitociclib range from >98% (HPLC) to 99.81%, with standard storage conditions of powder at -20°C for up to 3 years or 4°C for up to 2 years; DMSO stock solutions are recommended for storage at -80°C for up to 6 months or -20°C for up to 1 month, with avoidance of repeated freeze-thaw cycles . The active (S)-enantiomer VIP152 exhibits higher DMSO solubility (81 mg/mL, ~200 mM) and is typically supplied at 99.87% purity . The logP of the compound is approximately 4.2, indicating moderate lipophilicity consistent with its benzyl sulfoximine scaffold . For procurement decisions, these specifications enable laboratories to select the appropriate enantiomeric form based on the required solubility range, purity threshold, and experimental design—particularly when the distomer is needed at concentrations matched to the active enantiomer for dose-response control experiments. The documented lower solubility of the (-)-enantiomer relative to the active form may also influence formulation strategies for in vivo control studies.

Solubility Storage stability Purity specification

Research and Industrial Application Scenarios for (-)-Enitociclib (CAS 1610358-59-2)


Matched Distomer Control in CDK9 Target Engagement and Cellular Phenotypic Assays

(-)-Enitociclib serves as the stereochemically defined inactive (distomer) control for experiments using the active (S)-enantiomer VIP152. In cellular target engagement studies—such as NanoBRET or cellular thermal shift assays (CETSA)—co-treatment with the distomer at matched concentrations enables rigorous attribution of observed CDK9 occupancy, RNA Pol II Ser2 phosphorylation inhibition, and downstream suppression of c-MYC and MCL-1 protein levels specifically to on-target CDK9 catalytic inhibition, as demonstrated in the preclinical CLL and MCL studies [1]. The distomer control is indispensable when evaluating novel CDK9-targeting strategies, as it discriminates between CDK9-dependent transcriptional repression and potential off-target effects of the benzyl sulfoximine chemotype.

Chiral Analytical Method Development and Enantiomeric Purity Validation

(-)-Enitociclib functions as a reference standard for developing and validating chiral HPLC or supercritical fluid chromatography (SFC) methods to quantify enantiomeric purity in BAY-1251152 drug substance and formulated product. Given that the clinical candidate VIP152 is exclusively the (S)-enantiomer (CAS 1610358-56-9), regulatory-quality analytical methods require the (R)-enantiomer as a system suitability standard to establish resolution, limit of detection (LOD), and limit of quantification (LOQ) parameters for chiral impurity testing [1]. The distinct CAS registry number (1610358-59-2) and opposite optical rotation provide unambiguous identity confirmation for analytical reference material procurement.

Pharmacokinetic/Pharmacodynamic Modeling and In Vivo Control Studies

The distomer (-)-Enitociclib enables matched-pair in vivo PK/PD studies that correlate CDK9 target engagement with antitumor efficacy. When administered alongside the active enantiomer in parallel xenograft cohorts, the distomer provides a stereochemistry-controlled baseline for tumor growth, body weight change, and pharmacodynamic biomarker modulation (phospho-RNA Pol II Ser2, c-MYC, MCL-1) that is attributable to scaffold-related effects rather than catalytic CDK9 inhibition [2]. This experimental design is critical for programs seeking to validate CDK9 as a therapeutic target in specific disease contexts and for translational grant applications requiring rigorous demonstration of target-dependent efficacy.

In Vitro Combination Synergy Studies Requiring Enantiomer-Specific Controls

In preclinical evaluation of CDK9 inhibitor-based combination regimens—including the clinically validated VVIP (VIP152 + venetoclax + prednisone) strategy—(-)-Enitociclib provides the essential negative control for demonstrating that observed synergy (Combination Index <1 via Chou-Talalay analysis) depends specifically on CDK9 catalytic inhibition [3]. When synergy is preserved with the active enantiomer but lost or diminished with the distomer at matched concentrations, the mechanistic contribution of CDK9-mediated MCL-1 and c-MYC downregulation to the combination effect is rigorously established, strengthening the rationale for clinical translation of combination approaches.

Technical Documentation Hub

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